molecular formula C10H11NO2S B2954815 [(2,5-Dimethylphenyl)sulfonyl]acetonitrile CAS No. 893724-52-2

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile

Cat. No.: B2954815
CAS No.: 893724-52-2
M. Wt: 209.26
InChI Key: JWEASBGCALEXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . It is characterized by the presence of a sulfonyl group attached to a 2,5-dimethylphenyl ring and an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

[ \text{2,5-Dimethylbenzenesulfonyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form hydrogen bonds and interact with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile can be compared with other sulfonyl-containing compounds:

    [(2,5-Dimethylphenyl)sulfonyl]-L-alanine: Similar structure but contains an amino acid moiety.

    2-(4-Chloro-2,5-dimethylphenyl)sulfonylacetonitrile: Contains a chloro substituent, which can alter its reactivity and biological activity.

    N-[(2,5-Dimethylphenyl)sulfonyl]threonine: Contains a threonine moiety, making it more hydrophilic.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEASBGCALEXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.